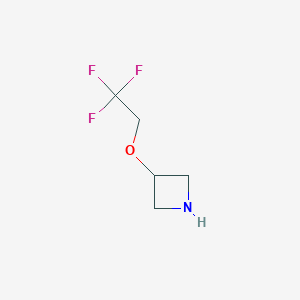

3-(2,2,2-Trifluoroethoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)3-10-4-1-9-2-4/h4,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTIKGOZUZUFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333106-09-4 | |

| Record name | 3-(2,2,2-trifluoroethoxy)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What synthetic strategies are effective for introducing the 2,2,2-trifluoroethoxy group to azetidine, and how can reaction conditions be optimized?

The trifluoroethoxy group is typically introduced via nucleophilic substitution. For example, in analogous pyridine derivatives, mixed alkali systems (e.g., K₂CO₃/KOH) in trifluoroethanol solvent facilitate substitution at elevated temperatures (80–100°C) with yields up to 71% . For azetidine, steric hindrance around the nitrogen may require tailored bases (e.g., NaH or DBU) and prolonged reaction times. Monitoring via TLC or HPLC is critical to optimize reaction progress and minimize byproducts like dehalogenation or ring-opening.

Q. How can regioisomeric purity of 3-(2,2,2-trifluoroethoxy)azetidine be confirmed?

Advanced NMR techniques are essential. ¹⁹F NMR distinguishes trifluoroethoxy regioisomers due to distinct chemical shifts influenced by electronic environments. 2D NMR (e.g., HSQC, NOESY) clarifies substitution patterns on the azetidine ring, while high-resolution mass spectrometry (HRMS) confirms molecular formula integrity .

Q. What analytical methods ensure compound stability under storage?

The compound’s air sensitivity (due to the electron-deficient trifluoroethoxy group) necessitates storage at 2–8°C under inert gas. Accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring can identify degradation products, such as hydrolyzed intermediates or oxidized species .

Advanced Research Questions

Q. What mechanistic pathways govern the introduction of the trifluoroethoxy group to azetidine?

Competing pathways (e.g., Sₙ2 vs. radical mechanisms) can be probed using kinetic isotope effects (KIEs) or radical traps (e.g., TEMPO). Isotopic labeling (e.g., ¹⁸O in trifluoroethanol) paired with mass spectrometry may reveal nucleophilic substitution dominance, as seen in pyridine systems . Computational studies (DFT) further elucidate transition states and steric/electronic barriers.

Q. How does the trifluoroethoxy group influence azetidine’s conformational dynamics in drug design?

X-ray crystallography of derivatives (e.g., azetidine-3-carboxylic acid analogs) shows that substituents like trifluoroethoxy induce ring puckering, altering hydrogen-bonding capacity. Molecular dynamics simulations predict how these conformational changes affect binding to targets like GPCRs or kinases .

Q. How can contradictions in reported synthetic yields be resolved?

Reproducibility issues often arise from trace moisture or variable catalyst activity. Systematic DOE (design of experiments) approaches, varying solvents (DMF vs. THF), bases, and temperature, can identify critical parameters. For example, highlights mixed alkali systems for pyridine analogs, but azetidine may require milder conditions to prevent ring strain-induced side reactions .

Q. What in vitro assays validate this compound as a bioactive scaffold?

- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.

- Cellular permeability : Caco-2 monolayer studies evaluate absorption potential.

- Target engagement : SPR (surface plasmon resonance) screens for binding to proteins like kinases or proteases, leveraging the trifluoroethoxy group’s polarity for selective interactions .

Q. How does the compound’s electronic profile affect its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoroethoxy group deactivates the azetidine ring, complicating Pd-catalyzed cross-coupling. Strategies include using electron-rich ligands (e.g., XPhos) or directing groups (e.g., boronate esters, as in ) to enhance reactivity. Monitoring via ³¹P NMR tracks catalytic cycle efficiency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.